molecular formula C12H18N2O3S B2497009 N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1251683-11-0

N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2497009
CAS No.: 1251683-11-0
M. Wt: 270.35
InChI Key: RPQYHNJPUHZMOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(tert-butyl)-N2-(2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C12H18N2O3S and its molecular weight is 270.35. The purity is usually 95%.
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Scientific Research Applications

Polymer Solar Cells and Conductive Polymers

Research on similar compounds includes the development of materials for polymer solar cells and conductive polymers. For instance, a study by Pei Cheng, Yongfang Li, and X. Zhan (2014) utilized Indene-C60 bisadduct (ICBA) as an electron-cascade acceptor material in the fabrication of ternary blend polymer solar cells, highlighting its role in enhancing power conversion efficiency due to improved charge transfer routes and suitable phase separation (Cheng, Li, & Zhan, 2014). Similarly, G. Sotzing, J. Reynolds, and P. Steel (1996) synthesized and characterized a series of bis(2-(3,4-ethylenedioxy)thiophene)-based monomers, which showed potential in the development of electrochromic conducting polymers due to their low oxidation potentials and stable conducting states (Sotzing, Reynolds, & Steel, 1996).

Organic Synthesis and Catalysis

In the field of organic synthesis and catalysis, compounds with thiophene and oxalamide functionalities have been explored for their efficiency in catalytic systems. Subhadip De, Junli Yin, and D. Ma (2017) demonstrated the use of Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide in a copper-catalyzed coupling reaction, showcasing its effectiveness in Goldberg amidation processes (De, Yin, & Ma, 2017). This research indicates the potential of similar compounds in facilitating various organic transformations.

Molecular Design and Polymer Research

Further investigations into molecular design and polymer research have highlighted the versatility of thiophene-based compounds. M. Miyasaka, T. Yamazaki, and H. Nishide (2001) synthesized poly(3-phenylgalvinoxylthiophene), a new conjugated polyradical with a high spin concentration, which exhibited unique electronic properties and potential for electrical conductivity enhancement (Miyasaka, Yamazaki, & Nishide, 2001).

Mechanism of Action

Properties

IUPAC Name

N'-tert-butyl-N-(2-hydroxy-2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-12(2,3)14-11(17)10(16)13-6-9(15)8-4-5-18-7-8/h4-5,7,9,15H,6H2,1-3H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPQYHNJPUHZMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C(=O)NCC(C1=CSC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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